4-Methoxy-2-(piperidin-2-yl)phenol 4-Methoxy-2-(piperidin-2-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17400589
InChI: InChI=1S/C12H17NO2/c1-15-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h5-6,8,11,13-14H,2-4,7H2,1H3
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

4-Methoxy-2-(piperidin-2-yl)phenol

CAS No.:

Cat. No.: VC17400589

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-2-(piperidin-2-yl)phenol -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 4-methoxy-2-piperidin-2-ylphenol
Standard InChI InChI=1S/C12H17NO2/c1-15-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h5-6,8,11,13-14H,2-4,7H2,1H3
Standard InChI Key ZXMIDBPGSMZEBB-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)O)C2CCCCN2

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Functional Groups

The compound’s backbone consists of a phenol ring with two key substituents: a methoxy (-OCH3_3) group at the 4-position and a piperidin-2-yl group at the 2-position. The piperidine ring, a six-membered amine, introduces conformational flexibility and basicity due to its nitrogen atom. This structural arrangement distinguishes it from related derivatives like 2-(piperidin-4-yl)phenol (PubChem CID: 10702452), where the piperidine attaches via the 4-position, altering steric and electronic profiles . The methoxy group enhances electron density on the aromatic ring, potentially increasing reactivity toward electrophilic substitution, while the piperidine’s chair conformation influences solubility and membrane permeability .

Comparative Structural Analysis

To contextualize its uniqueness, Table 1 contrasts 4-Methoxy-2-(piperidin-2-yl)phenol with analogous compounds:

CompoundMolecular FormulaSubstituentsKey Properties
4-Methoxy-2-(piperidin-2-yl)phenolC12H17NO2\text{C}_{12}\text{H}_{17}\text{NO}_24-OCH3_3, 2-piperidin-2-ylHigh electron density, basic nitrogen
2-(Piperidin-4-yl)phenol C11H15NO\text{C}_{11}\text{H}_{15}\text{NO}2-piperidin-4-ylReduced steric hindrance
4-Fluoro phenyl(4-methyl piperidin-1-yl) methanone C13H15FNO\text{C}_{13}\text{H}_{15}\text{FNO}4-FPh, 4-methyl piperidin-1-ylKetone group enhances polarity

The 2-position piperidine substitution in the target compound creates a distinct steric environment compared to 4-substituted analogs, potentially altering binding affinities in biological systems .

Synthetic Methodologies and Optimization

Microwave-Assisted Techniques

Microwave irradiation has emerged as a efficient tool for accelerating reactions involving heterocyclic amines. A study on chromeno[2,3-d]pyrimidines demonstrated reaction completion within minutes under microwave conditions, suggesting that similar energy-efficient approaches could be applied to synthesize 4-Methoxy-2-(piperidin-2-yl)phenol . Key advantages include reduced side reactions and enhanced purity, critical for pharmaceutical applications.

Biological Activities and Mechanistic Insights

Antioxidant Properties

Antioxidant activity is often linked to phenolic structures due to radical scavenging capabilities. Comparative studies of 4-chloro and 4-fluoro piperidine derivatives reveal that electron-withdrawing substituents reduce antioxidant efficacy, whereas electron-donating groups like methoxy enhance it . This suggests that 4-Methoxy-2-(piperidin-2-yl)phenol could outperform halogenated analogs in neutralizing reactive oxygen species (ROS).

Pharmacological Applications and Future Directions

Drug Discovery Implications

The compound’s dual functionality—phenolic antioxidant and piperidine-mediated bioactivity—positions it as a candidate for neurodegenerative and infectious disease therapeutics. Molecular docking studies could elucidate its affinity for targets like acetylcholinesterase or bacterial efflux pumps, building on findings from related piperidine derivatives .

Challenges in Bioavailability

Despite its promise, the compound’s bioavailability may be limited by poor aqueous solubility, a common issue with phenolic and piperidine-containing drugs. Structural modifications, such as prodrug formulations or nanoparticle encapsulation, could address this hurdle while preserving bioactivity.

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